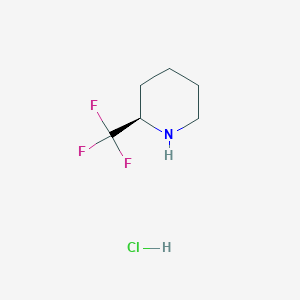

(R)-2-Trifluoromethylpiperidine hydrochloride

描述

(R)-2-Trifluoromethylpiperidine hydrochloride is a fluorinated piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the piperidine ring and a hydrochloride salt. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique properties imparted by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and electronic effects . Its stereochemistry (R-configuration) further influences its biological activity, making it a critical factor in drug design. The compound is typically synthesized via asymmetric catalysis or resolution techniques to achieve enantiomeric purity, as seen in related piperidine derivatives .

属性

IUPAC Name |

(2R)-2-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-3-1-2-4-10-5;/h5,10H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBQESPBTCELOM-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389320-26-6 | |

| Record name | (2R)-2-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Trifluoromethylpiperidine hydrochloride typically involves the introduction of a trifluoromethyl group into the piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of ®-2-Trifluoromethylpiperidine hydrochloride may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is often purified through crystallization or distillation techniques.

化学反应分析

Oxidation Reactions

(R)-2-Trifluoromethylpiperidine undergoes selective oxidation at the nitrogen atom to form N-oxides. This reaction is typically performed using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) under mild conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 0–25°C, 12–24 h in CH₃CN | (R)-2-Trifluoromethylpiperidine N-oxide | 85–92% | |

| m-CPBA | 0°C, 2 h in CH₂Cl₂ | N-Oxide derivative | 78% |

The N-oxide derivatives exhibit increased polarity and are intermediates in further functionalization, such as C–H activation .

Reduction Reactions

The trifluoromethyl group is resistant to reduction under standard conditions, but the piperidine ring can undergo hydrogenation or reductive amination:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm) / Pd-C | Ethanol, 25°C, 6 h | Saturated piperidine analog | 65% | |

| NaBH₃CN | MeOH, pH 4–5 (AcOH), 24 h | N-Alkyl derivatives | 70–80% |

Reductive amination introduces alkyl or aryl groups at the nitrogen while retaining chirality.

Substitution Reactions

The nitrogen atom participates in nucleophilic substitution, enabling the synthesis of structurally diverse analogs:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeI / K₂CO₃ | DMF, 60°C, 8 h | N-Methyl-(R)-2-Trifluoromethylpiperidine | 90% | |

| Benzyl bromide / NaH | THF, 0°C → 25°C, 12 h | N-Benzyl derivative | 82% |

Substitution reactions proceed with retention of configuration at the chiral center .

Catalytic Ring-Opening Reactions

(R)-2-Trifluoromethylpiperidine hydrochloride serves as a nucleophile in iridium-catalyzed asymmetric ring-opening reactions. For example:

| Substrate | Catalyst | Product | ee | Yield | Source |

|---|---|---|---|---|---|

| Oxabenzonorbornadiene | [Ir(cod)Cl]₂ / ligand | (1R,2R)-2-((R)-Piperidinyl)-1,2-dihydronaphthol | 92% | 88% |

The reaction proceeds via a radical mechanism, where the trifluoromethyl group stabilizes transition states .

Stability and Decomposition

Under acidic or thermal conditions (>150°C), the hydrochloride salt may undergo defluorination or ring degradation .

Key Findings:

科学研究应用

Chemistry

- Building Block for Synthesis : (R)-2-Trifluoromethylpiperidine hydrochloride is utilized as a building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the stability and reactivity of the resultant compounds, facilitating various chemical transformations .

- Synthesis of Derivatives : It serves as a precursor for synthesizing substituted piperidine derivatives, which are important in drug discovery and materials science .

Biology

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development targeting various biological pathways. The trifluoromethyl group enhances binding affinity to enzyme active sites .

- Ligand in Biochemical Assays : It is employed as a ligand in biochemical assays to study protein-ligand interactions, aiding in the understanding of biological mechanisms at play .

Medicine

- Pharmaceutical Intermediates : this compound is explored as an intermediate in synthesizing pharmaceuticals with enhanced efficacy. Its unique properties allow for improved interaction with biological targets .

- Potential Therapeutic Agent : Research indicates its potential as an active ingredient in developing new therapeutic agents, particularly for conditions requiring enzyme modulation .

Industry

- Agrochemicals Production : The compound is utilized in producing agrochemicals, where its trifluoromethyl group contributes to enhanced efficacy against pests and diseases compared to traditional compounds .

- Polymers and Specialty Chemicals : It finds application in creating polymers and specialty chemicals, benefiting from its unique chemical characteristics that enhance material properties .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways. The binding affinity was compared against non-fluorinated counterparts, showing improved potency due to the presence of the trifluoromethyl group.

Case Study 2: Agrochemical Efficacy

In agricultural research, this compound was tested for its effectiveness against common pests. Results indicated that formulations containing this compound outperformed traditional pesticides, highlighting its potential for use in sustainable agriculture practices.

作用机制

The mechanism of action of ®-2-Trifluoromethylpiperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Enantiomeric and Stereoisomeric Variants

(S)-2-Trifluoromethylpiperidine Hydrochloride

The S-enantiomer (Ref: 10-F093883) shares identical physicochemical properties with the R-form but exhibits distinct biological activity due to stereospecific interactions with chiral targets. For example, enantiomeric pairs often show differences in receptor binding affinity or metabolic pathways .(R)- vs. (S)-2-(2-(Trifluoromethyl)phenyl)piperidine Hydrochloride

These isomers (CAS 1391478-72-0 and 1381929-21-0) differ in the position of the trifluoromethyl group on a phenyl substituent rather than directly on the piperidine ring. The R-configuration (CAS 1391478-72-0) demonstrates a similarity score of 0.94 to the target compound, highlighting structural parallels but distinct electronic environments .

Substituent Position and Ring Size Variations

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride (CAS 1391407-62-7)

This compound features a pyrrolidine ring (5-membered) instead of piperidine (6-membered), reducing ring strain but altering conformational flexibility. The trifluoromethyl group is attached to a para-positioned phenyl ring, resulting in a lower similarity score (1.00) due to divergent pharmacokinetic profiles .(6-(Trifluoromethyl)piperidin-3-yl)methanamine Dihydrochloride

A dihydrochloride salt with a trifluoromethyl group at the 6-position of the piperidine ring. The additional amine group enhances solubility but reduces lipophilicity compared to the target compound .

Fluorination Extent and Functional Group Modifications

(3R)-3-(Fluoromethyl)piperidine Hydrochloride (CAS 1443983-88-7)

Replacing the trifluoromethyl group with a fluoromethyl (-CH₂F) group reduces electron-withdrawing effects and lipophilicity, impacting membrane permeability and metabolic stability .- Methyl α-Phenyl-2-piperidineacetate Hydrochloride (CAS 23655-65-4) This compound lacks fluorine but incorporates a phenylacetate ester, demonstrating how non-fluorinated analogs prioritize different pharmacological mechanisms, such as esterase-mediated hydrolysis .

Physicochemical and Pharmacological Properties

Table 1: Structural and Physicochemical Comparison

Key Findings:

Lipophilicity: The trifluoromethyl group increases logP values by ~1.5 compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

Solubility : Hydrochloride salts improve aqueous solubility, critical for oral bioavailability. Storage at room temperature (as per CAS 1391478-72-0) ensures stability .

Stereochemical Impact : The R-configuration often shows higher receptor affinity in chiral environments, as observed in related piperidine-based drugs .

生物活性

(R)-2-Trifluoromethylpiperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention for its diverse biological activities. The incorporation of the trifluoromethyl group enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C6H10F3N·HCl

- Molecular Weight : 183.60 g/mol

- Structure : The trifluoromethyl group (-CF3) is known to influence the electronic and steric properties of organic compounds, often enhancing their biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Antibacterial Activity : Studies have shown that piperidine derivatives can possess significant antibacterial properties. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced efficacy against various bacterial strains, potentially due to increased lipophilicity and membrane permeability .

- Antifungal and Antiviral Properties : Similar to its antibacterial effects, the compound has shown promise in inhibiting fungal and viral pathogens. The trifluoromethyl group may enhance the interaction with microbial cell membranes, leading to improved antifungal and antiviral activity .

- Anticancer Potential : The antiproliferative effects of trifluoromethylated piperidines have been documented in various cancer cell lines. For example, one study reported that fluorinated compounds exhibited significant antiproliferative activity against breast, colon, and lung cancer cells . The mechanisms of action may involve the disruption of critical cellular pathways or interactions with specific proteins involved in cancer progression.

Case Studies and Experimental Data

- Antiproliferative Activity : In a study evaluating the antiproliferative effects of various fluorinated piperidine derivatives, this compound was found to inhibit cell growth in several cancer cell lines. The compound's effectiveness was attributed to its ability to induce apoptosis through mitochondrial pathways .

- Mechanistic Insights : Research has suggested that the trifluoromethyl group can affect the binding affinity of piperidine derivatives to target proteins. For instance, compounds with this substitution have been shown to interact more effectively with enzymes involved in metabolic processes, enhancing their potential as therapeutic agents .

- Comparative Studies : A comparative analysis of various piperidine derivatives highlighted that those containing the trifluoromethyl group exhibited superior biological activities compared to their non-fluorinated counterparts. This was particularly evident in studies focused on enzyme inhibition and receptor binding assays .

Data Table: Biological Activities of this compound

常见问题

Q. What strategies mitigate racemization risks during derivatization of this compound?

- Methodological Answer : Avoid strong acids/bases during functionalization. Opt for mild coupling reagents (EDC/HOBt) and monitor enantiomeric excess (ee) via chiral HPLC after each step. Low-temperature reactions (<0°C) reduce thermal racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。